molecular formula C29H32F3NO4 B595365 N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide CAS No. 178261-42-2

N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide

Cat. No.: B595365
CAS No.: 178261-42-2
M. Wt: 515.573
InChI Key: LQCWHEZJZDDJHX-UHFFFAOYSA-N
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Description

N-[6-[Bis(4-Methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide is a synthetic organic compound of significant interest in advanced chemical research and development. The structure of this molecule features a trifluoroacetamide group, a functionality known to influence the electronic properties and metabolic stability of compounds, making it a valuable scaffold in medicinal chemistry and materials science . Furthermore, the core structure incorporates a bis(4-methoxyphenyl)phenylmethoxy (dimethoxytrityl-like) group, which is often employed as a protecting group in the synthesis of complex molecules, including nucleotides and other sensitive polymers. This suggests its primary research value may lie in synthetic chemistry, particularly in the controlled assembly and deprotection of sophisticated molecular architectures. Researchers are investigating its potential as a key intermediate or building block for the development of novel chemical entities. Its properties may be leveraged in the creation of specialized compounds for various fields, ranging from pharmaceutical sciences to the development of organic materials with unique electronic characteristics .

Properties

IUPAC Name

N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F3NO4/c1-35-25-16-12-23(13-17-25)28(22-10-6-5-7-11-22,24-14-18-26(36-2)19-15-24)37-21-9-4-3-8-20-33-27(34)29(30,31)32/h5-7,10-19H,3-4,8-9,20-21H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCWHEZJZDDJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747180
Record name N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178261-42-2
Record name N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178261-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-(Bis(4-methoxyphenyl)phenylmethoxy)hexan-1-amine

The hexyl linker is synthesized via a two-step sequence:

  • Trityl protection of 6-aminohexanol :

    • Reagents : 6-Aminohexanol reacts with bis(4-methoxyphenyl)phenylmethyl chloride (trityl chloride) in anhydrous DCM.

    • Conditions : Triethylamine (3 eq.) as base, 0°C to room temperature, 12–16 hours.

    • Yield : 70–85% after silica gel chromatography.

  • Oxidation of alcohol to amine :

    • Method : Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

    • Reagents : DIAD, PPh₃, THF, reflux for 4 hours.

    • Yield : 60–75%.

Synthesis of 2,2,2-Trifluoroacetamide Derivatives

Thioamide Intermediate Formation

As demonstrated in analogous trifluoroacetamide syntheses, Lawesson’s reagent or phosphorus pentasulfide converts trifluoroacetamide to reactive thioamide intermediates, enabling subsequent alkylation:

ReagentSolventTemperatureTimeYield
Lawesson’s reagentTHFReflux6 h65%
P₄S₁₀THF70–75°C4 h95%

Adapted from 2,2,2-trifluoroacetamide thiolation protocols.

Coupling Strategies for Final Assembly

Amide Bond Formation via Acylation

The hexylamine intermediate reacts with 2,2,2-trifluoroacetic acid derivatives under standard acylation conditions:

  • Activating agent : Trifluoroacetic anhydride (TFAA) in DCM.

  • Conditions : 0°C, 2 hours, followed by quenching with aqueous NaHCO₃.

  • Yield : 80–90% after purification.

Alternative Route: Carbodiimide-Mediated Coupling

  • Reagents : EDCl, HOBt, DMF, room temperature, 12 hours.

  • Advantage : Minimizes racemization, suitable for scale-up.

Critical Analysis of Methodologies

Solvent and Reagent Optimization

  • THF vs. DCM : THF enhances solubility of trityl intermediates but requires anhydrous conditions to prevent trityl cleavage. DCM offers milder conditions for acid-sensitive steps.

  • Base selection : Triethylamine outperforms DIEA in tritylation due to reduced steric hindrance.

Yield Comparison Across Steps

StepOptimal YieldKey Factor
Trityl protection85%Excess trityl chloride
Mitsunobu reaction75%Fresh DIAD/PPh₃
Thioamide formation95%P₄S₁₀ stoichiometry
Final acylation90%TFAA purity

Scalability and Industrial Considerations

  • Cost drivers : Lawesson’s reagent and trityl chloride are high-cost items; P₄S₁₀ offers a cheaper alternative for thioamide steps.

  • Purification challenges : Flash chromatography is essential for removing trityl byproducts. Reverse-phase HPLC resolves final product purity >98%.

Emerging Methodologies and Patent Insights

Recent patents highlight palladium-catalyzed couplings for introducing aryl ethers, though applicability to this compound requires further validation. Microwave-assisted acylation may reduce reaction times from hours to minutes, as evidenced in related acetamide syntheses .

Chemical Reactions Analysis

Types of Reactions

N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 2: Functional Comparisons

Compound Key Functional Groups Biological Activity Electronic Effects
Target Compound BMPPM, hexyl, trifluoroacetamide Probable protective role in nucleotide synthesis Electron-withdrawing trifluoroacetamide enhances stability
Suvecaltamide () Trifluoroethoxy, isopropylphenyl Cav channel stabilization (antiepileptic) Trifluoroethoxy modulates lipophilicity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () Trifluoromethyl-benzothiazole Unspecified (pharmaceutical candidate) Benzothiazole enhances π-π stacking
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide () Bromo-trifluoromethyl-pyridine API intermediate Halogenation increases reactivity

Key Observations:

  • Protective Role : The BMPPM group in the target compound mirrors dimethoxytrityl (DMT) groups in oligonucleotide synthesis, while ’s derivative directly integrates this into uridine modifications .
  • Trifluoroacetyl vs. Trifluoroethoxy : The target’s trifluoroacetamide differs from ’s trifluoroethoxy group, which increases lipophilicity for blood-brain barrier penetration in antiepileptics .
  • Biological Activity: Unlike antiplasmodial indole derivatives () or DNA-targeting purine conjugates (), the target compound’s role is likely non-therapeutic, focusing on biochemical synthesis.

Biological Activity

N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide, also known by its chemical structure C29H32F3NO4, is a compound of interest in pharmaceutical and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple aromatic rings and a trifluoroacetamide functional group. The molecular weight is approximately 493.57 g/mol, and it possesses significant lipophilicity due to the presence of long hydrocarbon chains and aromatic moieties.

Molecular Formula

PropertyValue
Molecular FormulaC29H32F3NO4
Molecular Weight493.57 g/mol
SMILESCCCCCCCCCC(=O)NCCCCC(CO)COC(c1ccccc1)(c2ccc(OC)cc2)c3ccc(OC)cc3
InChIInChI=1S/C29H32F3NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(30)29(31,32)33/h22H,4-21H2,1H3,(H,30,31)

The biological activity of this compound has been investigated in various studies. Preliminary findings suggest that it may interact with multiple biological pathways:

  • Anticancer Activity : The compound has shown potential cytotoxic effects against various cancer cell lines, including breast (SK-BR-3), lung (A549), and leukemia (HL60) cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways and activation of caspases .
  • Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses .
  • Antioxidant Activity : Some studies have reported that this compound can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on HL60 leukemia cells. The results indicated an IC50 value of approximately 5.3 µM, demonstrating significant apoptotic activity as evidenced by flow cytometry and Western blot analysis showing caspase activation .

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, this compound was administered to assess its impact on cytokine production. Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting a modulatory effect on inflammatory pathways .

Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
CytotoxicityHL605.3Apoptosis via caspase activation
Anti-inflammatoryMouse modelNot specifiedInhibition of TNF-alpha and IL-6
Antioxidant ActivityDPPH assayNot specifiedFree radical scavenging

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl]docosanamideSimilar aromatic structureCytotoxicity against cancer cells
4-hydroxy-2-methoxyphenyl β-D-glucopyranosidePhenolic compoundMelanin inhibition

Q & A

Q. What are the common synthetic routes for N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide?

The synthesis typically involves multi-step reactions, including:

  • Protection/Deprotection Strategies : Use of benzyl or acetyl groups to protect hydroxyl or amine functionalities during coupling reactions. For example, intermediates with bis(4-methoxyphenyl) groups are synthesized via nucleophilic substitution under anhydrous conditions .
  • Hexyl Linker Introduction : Alkylation reactions using 1,6-dibromohexane or similar reagents in the presence of a base (e.g., NaH) to attach the hexyl chain .
  • Trifluoroacetamide Formation : Reaction of the primary amine with trifluoroacetic anhydride (TFAA) in dichloromethane or pyridine .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying the bis(4-methoxyphenyl)phenylmethoxy and trifluoroacetamide groups. Key chemical shifts include:

    Functional Group1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)Source
    Trifluoroacetamide10.03 (NH, broad s)156.5 (C=O)
    Bis(4-methoxyphenyl)3.75 (OCH3_3, s)55.2 (OCH3_3)
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during intermediate purification?

Contradictions often arise from residual solvents or rotamers. Strategies include:

  • Solvent Removal : Ensure complete solvent evaporation under high vacuum (0.1 mmHg) for 24 hours .
  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to average out rotameric signals caused by the trifluoroacetamide group .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons in bis(4-methoxyphenyl) groups) using correlation spectroscopy .

Q. How to optimize the coupling efficiency of the hexyl linker in this compound?

  • Catalyst Screening : Use Lewis acids like BF3_3-Et2_2O or TMSOTf to activate the alkoxy group during alkylation .
  • Solvent Optimization : Anhydrous dichloromethane or THF improves reactivity compared to polar aprotic solvents .
  • Temperature Control : Reactions at −40°C to −20°C minimize side reactions (e.g., over-alkylation) .

Q. What is the role of the trifluoroacetamide group in modulating biological activity?

  • Metabolic Stability : The CF3_3 group reduces enzymatic degradation by cytochrome P450 enzymes, enhancing half-life in vitro .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
  • Electron-Withdrawing Effects : The trifluoroacetamide group polarizes adjacent bonds, enhancing hydrogen-bonding interactions with biological targets (e.g., kinases) .

Q. How can researchers address low yields in the final coupling step?

  • Reagent Stoichiometry : Use a 1.5–2.0 molar excess of the bis(4-methoxyphenyl)phenylmethoxy precursor to drive the reaction .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 100°C, improving yields by 20–30% .
  • In Situ Monitoring : Employ FTIR to track carbonyl (C=O) peak disappearance (1700–1750 cm1^{-1}) and optimize reaction termination .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition assays) .
  • Structural Confirmation : Verify compound identity via X-ray crystallography if unexpected activity is observed .
  • Solubility Effects : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .

Q. Key Methodological Takeaways

  • Synthetic Flexibility : Adapt protection strategies from analogous compounds (e.g., benzyl for hydroxyl groups) .
  • Advanced Characterization : Combine NMR, MS, and computational docking to rationalize structure-activity relationships .
  • Biological Testing : Prioritize assays relevant to the trifluoroacetamide group’s known targets (e.g., proteases, kinases) .

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